4-(3-iodo-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(3-iodo-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6IN3 It consists of a benzonitrile moiety substituted with a 3-iodo-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodo-1H-pyrazol-1-yl)benzonitrile typically involves the iodination of a pyrazole derivative followed by coupling with a benzonitrile moiety. One common method involves the reaction of 3-iodopyrazole with 4-bromobenzonitrile in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires heating to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-iodo-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-(3-iodo-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study the interactions of pyrazole derivatives with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-iodo-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use. For example, pyrazole derivatives are known to interact with various kinases, enzymes, and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzonitrile: Lacks the iodine substitution, which can affect its reactivity and applications.
4-(4-iodo-1H-pyrazol-1-yl)benzonitrile: Similar structure but with the iodine atom in a different position, leading to different chemical properties and reactivity.
3-(4-cyanophenyl)-1H-pyrazole:
Uniqueness
4-(3-iodo-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of more complex compounds and a useful tool in various research applications.
Properties
Molecular Formula |
C10H6IN3 |
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Molecular Weight |
295.08 g/mol |
IUPAC Name |
4-(3-iodopyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6IN3/c11-10-5-6-14(13-10)9-3-1-8(7-12)2-4-9/h1-6H |
InChI Key |
WPZYGZCRFLMHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CC(=N2)I |
Origin of Product |
United States |
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